D-Leucrose (D-glucopyranosyl-α-(1→5)-D-fructopyranose) is a disaccharide isomer of sucrose, naturally found in trace amounts in pollen and honey. [, , , , ] Unlike sucrose, which has an α-(1→2)-glycosidic linkage, D-Leucrose possesses an α-(1→5)-glycosidic bond between the glucose and fructose units. [, , , , , ] This structural difference significantly influences its biochemical properties, making it a subject of interest in various scientific research fields. D-Leucrose is recognized as a non-cariogenic [, ] and fully metabolizable [, ] sugar substitute.
Related Compounds
Sucrose
Relevance: Sucrose is a structural isomer of D-leucrose, differing only in the glycosidic linkage between the glucose and fructose units. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While sucrose possesses an α-(1→2)-glycosidic bond, D-leucrose features an α-(1→5)-glycosidic linkage. [, , , , ] This difference in linkage significantly affects their biochemical properties, including their susceptibility to enzymatic hydrolysis and their impact on dental health. Notably, unlike sucrose, D-leucrose is non-cariogenic, making it a potential sugar substitute for caries prevention. []
Trehalulose
Relevance: Trehalulose shares the same constituent monosaccharides (glucose and fructose) with D-leucrose, highlighting the importance of glycosidic linkage in determining the distinct properties of these isomers. [, , , , ] Their varying linkages lead to distinct biological activities and metabolic fates.
Turanose
Relevance: Turanose, like trehalulose, exemplifies the significance of glycosidic linkage diversity in influencing the properties of disaccharides containing glucose and fructose, similar to D-leucrose. [, , , , ]
Maltulose
Relevance: The structural similarity between D-leucrose and maltulose, both being disaccharides with different glycosidic linkages, further emphasizes the role of linkage in defining the functional characteristics of these molecules. [, , , ]
Palatinose
Relevance: The structural differences between D-leucrose, sucrose, and palatinose, arising from the varying glycosidic linkages, provide compelling evidence for the influence of linkage on their biochemical properties and metabolic effects. [, , , , ]
Lactose
Relevance: Lactose differs from D-leucrose in both its monosaccharide composition and glycosidic linkage. [, ] This comparison underscores the diversity in disaccharide structures and their impact on biological functions.
Maltose
Relevance: Maltose, like D-leucrose, contains glucose as a constituent monosaccharide, highlighting the importance of considering both the types of monosaccharides and their linkage in shaping the properties of disaccharides. [, , , ]
Gentiobiose
Relevance: Gentiobiose, similar to D-leucrose, highlights the diversity of glycosidic linkages in disaccharides. The difference in linkage between gentiobiose (β-(1→6)) and D-leucrose (α-(1→5)) results in distinct biochemical characteristics. [, ]
Trehalose
Relevance: Trehalose serves as an example of a disaccharide with a distinct linkage compared to D-leucrose, emphasizing the role of linkage in determining the unique properties of disaccharides. [, , ]
Raffinose
Relevance: Raffinose, with its trisaccharide structure, highlights the structural diversity within the realm of carbohydrates compared to D-leucrose, a disaccharide. [] This difference in the number of monosaccharide units influences their biological roles and metabolic fates.
Lactulose
Relevance: Lactulose, with its distinct monosaccharide composition and glycosidic linkage, exemplifies the structural diversity of disaccharides compared to D-leucrose. [, ]
Isomaltose
Relevance: Isomaltose serves as an example of a disaccharide with a different glycosidic linkage compared to D-leucrose, emphasizing the role of linkage in determining the unique properties of disaccharides. [, , ]
D-Fructose
Relevance: D-Fructose represents one of the constituent monosaccharides of D-leucrose. [, , , , , ] Understanding the properties of D-fructose is crucial for comprehending the metabolic fate and potential health implications of D-leucrose consumption.
D-Glucose
Relevance: D-Glucose represents the other constituent monosaccharide of D-leucrose. [, , , , ] Understanding the properties of D-glucose is essential for understanding the metabolism and potential applications of D-leucrose.
Maltitol
Relevance: Maltitol is structurally similar to maltose, further emphasizing the structural diversity of carbohydrates and their potential as sugar substitutes, as exemplified by D-leucrose. [, ]
Nigerooligosaccharide Series
Relevance: The nigerooligosaccharide series, with its varying degrees of polymerization, serves as a comparison point for understanding the enzymatic synthesis and structural complexity of carbohydrates, particularly in the context of D-leucrose production. []
Methyl α-D-glucopyranoside
Relevance: Methyl α-D-glucopyranoside, as a glucose analog, helps researchers understand the substrate specificity and kinetic properties of enzymes involved in carbohydrate metabolism, which is relevant to studying D-leucrose metabolism. []
6'-Phosphorylated α-D-Glucosyl-D-Fructoses
Compound Description: This group includes the phosphorylated derivatives of trehalulose, turanose, maltulose, leucrose, and palatinose at the O-6 position of the glucose moiety. These phosphorylated sugars are intermediates in the metabolism of these disaccharides by certain bacteria. [, , ]
p-Nitrophenyl α-Glucopyranoside 6-Phosphate
Compound Description: p-Nitrophenyl α-glucopyranoside 6-phosphate is a chromogenic substrate used for assaying the activity of phospho-α-glucosidases. It releases a yellow-colored p-nitrophenol upon hydrolysis, which can be spectrophotometrically quantified. [, ]
p-Nitrophenyl Glucoside 6-Phosphate
Compound Description: p-Nitrophenyl glucoside 6-phosphate, a chromogenic compound, is utilized to assess the activity of enzymes like phospho-α-glucosidase. The hydrolysis of this substrate results in the release of p-nitrophenol, a yellow-colored product measurable using spectrophotometry. []
Source and Classification
D-Leucrose is primarily sourced from the enzymatic conversion of sucrose, which is abundant in sugarcane and sugar beets. The classification of D-Leucrose falls under glycosides, specifically non-reducing disaccharides, due to its structural characteristics that prevent it from participating in typical reducing sugar reactions.
Synthesis Analysis
The synthesis of D-Leucrose involves the enzymatic reaction between sucrose and fructose facilitated by dextransucrase. This process can be optimized by controlling various parameters:
Enzyme Concentration: The reaction typically requires at least 100 mmoles of fructose per 1,000 International Units of dextransucrase.
Temperature: The optimal temperature range for the reaction is between 265 K to 310 K (approximately -8 °C to 37 °C).
pH Level: The pH should be maintained between 4.5 and 8.0 to ensure enzyme activity.
Reaction Time: The addition of sucrose to the reaction mixture is often conducted over extended periods (e.g., 70 hours) to maximize yield.
The process may also involve subsequent purification steps such as ultrafiltration and chromatography to isolate D-Leucrose from by-products like dextrans and iso-malto-oligosaccharides.
Molecular Structure Analysis
D-Leucrose is characterized by its molecular formula C12H22O11 and a molecular weight of approximately 342.30 g/mol. Its structure consists of:
Glucose Unit: A pyranose form linked via an α-(1→6) glycosidic bond to a fructose unit.
Non-reducing Nature: The glycosidic bond prevents the sugar from undergoing oxidation reactions typical of reducing sugars.
The stereochemistry around the anomeric carbon (C1 of glucose) contributes to its stability and sweetness profile. Detailed structural analyses can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Chemical Reactions Analysis
D-Leucrose can participate in various chemical reactions, including:
Hydrogenation: Under specific conditions, D-Leucrose can be hydrogenated to yield corresponding alditols.
Glycosylation Reactions: It can serve as a glycosyl donor in synthetic organic chemistry, facilitating the formation of more complex oligosaccharides.
Degradation Reactions: In acidic or enzymatic conditions, D-Leucrose may hydrolyze back into its constituent monosaccharides.
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts.
Mechanism of Action
The mechanism of action for D-Leucrose primarily revolves around its role in metabolic pathways. It influences cellular processes due to its sweetness and caloric content:
Sweetness Perception: D-Leucrose activates sweet taste receptors on the tongue, contributing to its use as a sweetener.
Metabolic Effects: It can affect insulin secretion and glucose metabolism in cells, similar to other sugars but with distinct physiological responses due to its structure.
Research indicates that D-Leucrose may also modulate adipogenesis through its effects on metabolic signaling pathways.
Physical and Chemical Properties Analysis
D-Leucrose exhibits several notable physical and chemical properties:
These properties make D-Leucrose suitable for various applications in food technology and pharmaceuticals.
Applications
D-Leucrose has several scientific applications:
Food Industry: Used as a sweetener due to its unique taste profile; it is often employed in low-calorie food products.
Pharmaceuticals: Investigated for potential roles in drug formulation due to its biocompatibility.
Biotechnology: Utilized in research settings for synthesizing oligosaccharides and studying metabolic pathways.
Emerging research also suggests potential health benefits associated with D-Leucrose consumption, particularly regarding metabolic regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2H-Pyran-2-one, 6-(14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxo-3,7,9,17-nonadecatetraenyl)-5,6-dihydro- is a natural product found in Streptomyces with data available.
Leptophos, an organophosphorus insecticide found to be persistent in the environment, shows neurotoxic effects in humans. Its mode of action for pest control involves the inhibition of acetylcholinesterase enzyme activity. Leptophos appears as white crystalline or colorless amorphous solid, the technical product is a light tan powder. Used as an insecticide; its use is not permitted in the U.S. (EPA, 1998) (±)-leptophos, also known as phosvel, belongs to the class of organic compounds known as phenyl phenylphosphonothioates. These are aromatic compounds containing a phenylphosphonothioate group, which is O-esterified with another phenyl group. They have the general structure OP(R)(=S)OR', where R, R'=phenyl groups (±)-leptophos exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (±)-leptophos is primarily located in the membrane (predicted from logP). An organothiophosphate insecticide.
Leptomycin B is a leptomycin having a (2E,10E,12E,16Z,18E)-double bond configuration as well as an ethyl substituent at position 17. It has a role as an antifungal agent and a bacterial metabolite. It is a leptomycin and a hydroxy polyunsaturated fatty acid. It is functionally related to a tetracosanoic acid. Leptomycin B is a natural product found in Streptomyces with data available.
Leptophylloside, also known as isorutarin, belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. Leptophylloside exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, leptophylloside is primarily located in the cytoplasm. Outside of the human body, leptophylloside can be found in herbs and spices. This makes leptophylloside a potential biomarker for the consumption of this food product.
Leptosin belongs to the class of organic compounds known as aurone o-glycosides. These are aurone flavonoids containing a carbohydrate moiety O-glycosidically bound to the aurone skeleton. Leptosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, leptosin is primarily located in the cytoplasm. Outside of the human body, leptosin can be found in fruits. This makes leptosin a potential biomarker for the consumption of this food product.